![molecular formula C7H6N2OS2 B1588039 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 309976-36-1](/img/structure/B1588039.png)

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one

Descripción general

Descripción

- Chemical Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

- CAS Number : 139297-03-3

- Molecular Weight : 200.283 g/mol

- Linear Formula : C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>OS<sub>2</sub>

- IUPAC Name : Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzoate

Synthesis Analysis

- Methods for the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d] [1,3]oxazine derivatives have been developed. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization. In the presence of an activated CH<sub>2</sub> group (e.g., PhCH<sub>2</sub>) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido [2,3-d]pyrimidin-7-one derivatives. The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5-d] [1,3]oxazines.

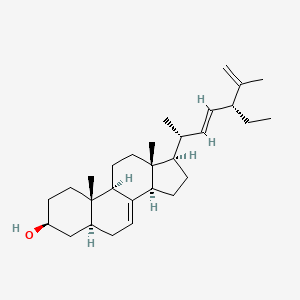

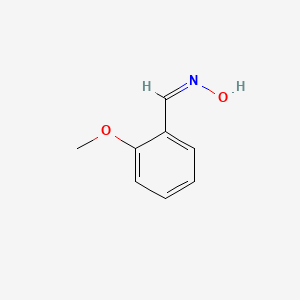

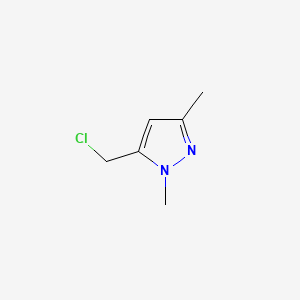

Molecular Structure Analysis

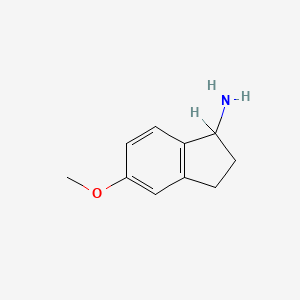

- The compound has a thieno[2,3-d]pyrimidin-4-one core with a methylsulfanyl group attached.

- The molecular structure consists of a fused ring system containing sulfur and nitrogen atoms.

Chemical Reactions Analysis

- The compound can undergo cyclization reactions to form either pyrido [2,3-d]pyrimidin-5-one derivatives or pyrido [2,3-d]pyrimidin-7-one derivatives, depending on the presence of an activated CH<sub>2</sub> group in the amide moiety.

Physical And Chemical Properties Analysis

- Melting Point : 225–226°C (MeCN)

- IR Spectrum (KBr) : Key peaks at 3060, 2978, 2914, 1655 (C=O), 1584, 1525, 1495, 1477, 1435, 1423, 1378, 1360, 1331, 1243, 1076, 1036, 978, 888, 772, 752, 705, 681, 645, 573, 538 cm<sup>-1</sup>

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Polymorphs and Hydrogen Bonding : The synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a derivative of 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, revealed two polymorphic forms with distinct hydrogen bonding patterns, showcasing its versatile molecular interactions (Glidewell, Low, Marchal, & Quesada, 2003).

Nucleophilic Displacement : Research on the nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones highlights the chemical reactivity of these compounds and their potential for further chemical modifications (Kikelj, Grosjean, Meslin, Julienne, & Deniaud, 2010).

Biological Applications

Cytostatic and Antiviral Activity : Thieno-fused 7-deazapurine ribonucleosides, related to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibited low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV (Tichy et al., 2017).

Antimicrobial Activity : A study on Thieno [2,3-d] pyrimidin-4-one showed antimicrobial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albican and Aspergillus niger (R., Kumar, Kumar, & Singh, 2016).

Antitumor Activity : Some derivatives of Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine, which are structurally similar to 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one, showed potent antitumor activity on various human cancer cell lines, comparable to the effects of doxorubicin (Hafez & El-Gazzar, 2017).

Other Applications

Synthesis Efficiency : A green approach was reported for the synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating a reduced catalyst loading and easy purification process, contributing to more sustainable chemical synthesis methods (Shi et al., 2018).

Solid-State Fluorescence Properties : Novel fluorescent compounds including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidines were synthesized, demonstrating potential applications in the field of fluorescence and imaging (Yokota et al., 2012).

Safety And Hazards

- The compound does not appear to have significant toxicity based on available data.

Direcciones Futuras

- Further studies are needed to explore the compound’s biological activity, potential therapeutic applications, and safety profile.

Propiedades

IUPAC Name |

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS2/c1-11-7-8-5(10)4-2-3-12-6(4)9-7/h2-3H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLWQKCXBSLMLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=CS2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397327 | |

| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

309976-36-1 | |

| Record name | 2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.